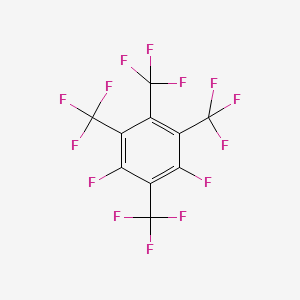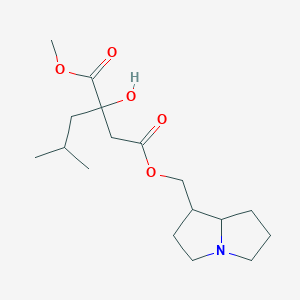
(1S,2S)-N,N'-Diboc-1,2-cyclohexanediamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,2S)-N,N’-Diboc-1,2-cyclohexanediamine is a chiral diamine compound that is widely used in organic synthesis. It is characterized by the presence of two tert-butoxycarbonyl (Boc) protecting groups attached to the nitrogen atoms of the cyclohexanediamine. The compound is known for its stability and ease of handling, making it a valuable reagent in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-N,N’-Diboc-1,2-cyclohexanediamine typically involves the protection of (1S,2S)-1,2-cyclohexanediamine with tert-butoxycarbonyl (Boc) groups. One common method is to react (1S,2S)-1,2-cyclohexanediamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In industrial settings, the production of (1S,2S)-N,N’-Diboc-1,2-cyclohexanediamine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The purification steps may include distillation, crystallization, and filtration to ensure high purity and yield of the final product.
化学反応の分析
Types of Reactions
(1S,2S)-N,N’-Diboc-1,2-cyclohexanediamine undergoes various chemical reactions, including:
Substitution Reactions: The Boc protecting groups can be selectively removed under acidic conditions to yield the free diamine.
Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reagents used.
Oxidation Reactions: Oxidation can lead to the formation of different functional groups on the cyclohexane ring.
Common Reagents and Conditions
Acidic Conditions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting groups.
Reducing Agents: Lithium aluminum hydride (LiAlH4) can be used for reduction reactions.
Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used for oxidation reactions.
Major Products Formed
Free Diamine: Removal of Boc groups yields (1S,2S)-1,2-cyclohexanediamine.
Reduced Derivatives: Reduction reactions can produce various amine derivatives.
Oxidized Products: Oxidation can introduce hydroxyl or carbonyl groups on the cyclohexane ring.
科学的研究の応用
(1S,2S)-N,N’-Diboc-1,2-cyclohexanediamine has numerous applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those requiring chiral amine functionalities.
Industry: The compound is used in the production of agrochemicals, dyes, and polymers.
作用機序
The mechanism of action of (1S,2S)-N,N’-Diboc-1,2-cyclohexanediamine involves its ability to act as a chiral ligand or catalyst in various chemical reactions. The Boc protecting groups provide steric hindrance, which can influence the selectivity and outcome of reactions. The compound can coordinate with metal ions, forming complexes that facilitate catalytic processes. The molecular targets and pathways involved depend on the specific application and reaction conditions.
類似化合物との比較
Similar Compounds
(1R,2R)-N,N’-Diboc-1,2-cyclohexanediamine: The enantiomer of (1S,2S)-N,N’-Diboc-1,2-cyclohexanediamine, used in similar applications but with different stereochemical properties.
N,N’-Diboc-1,2-diaminocyclohexane: A related compound with similar protecting groups but different stereochemistry.
N,N’-Diboc-1,2-diaminoethane: A smaller diamine with Boc protecting groups, used in different synthetic applications.
Uniqueness
(1S,2S)-N,N’-Diboc-1,2-cyclohexanediamine is unique due to its specific stereochemistry, which imparts distinct chiral properties. This makes it particularly valuable in asymmetric synthesis and chiral catalysis, where the stereochemistry of the reagent can significantly influence the outcome of the reaction.
特性
分子式 |
C16H30N2O4 |
|---|---|
分子量 |
314.42 g/mol |
IUPAC名 |
tert-butyl N-[2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]carbamate |
InChI |
InChI=1S/C16H30N2O4/c1-15(2,3)21-13(19)17-11-9-7-8-10-12(11)18-14(20)22-16(4,5)6/h11-12H,7-10H2,1-6H3,(H,17,19)(H,18,20) |
InChIキー |
VHCGSTKNYQISER-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC1CCCCC1NC(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



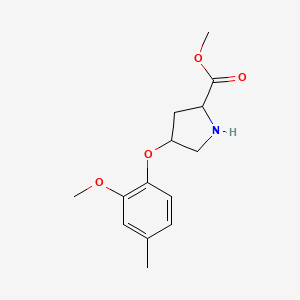
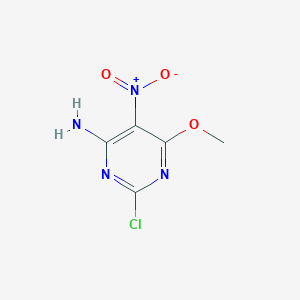
![5-[(2-chlorobenzyl)oxy]-4-oxo-4H-pyran-2-carboxylic acid](/img/structure/B12107604.png)

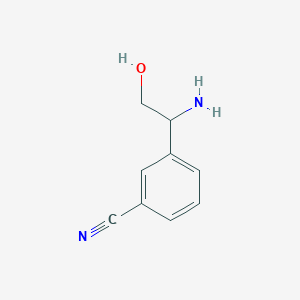
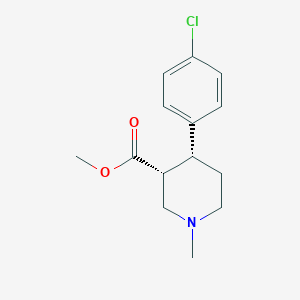
![3,9-Diazabicyclo[3.3.2]decan-10-one](/img/structure/B12107615.png)

